Cas no 1423787-19-2 (7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro4.4nonane)

7-1-(Prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro[4.4]nonane is a specialized spirocyclic compound featuring a piperidine moiety functionalized with a propynyl group and a carbonyl linker. Its unique spiro[4.4]nonane scaffold, combined with the 2-oxa-7-aza heterocyclic structure, offers distinct steric and electronic properties, making it valuable for medicinal chemistry and drug discovery applications. The propynyl group enhances reactivity for further derivatization, while the spirocyclic core contributes to conformational rigidity, potentially improving binding affinity and selectivity in target interactions. This compound is particularly suited for the synthesis of bioactive molecules, serving as a versatile intermediate in the development of pharmacologically active agents.
7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro4.4nonane structure
1423787-19-2 structure
Product Name:7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro4.4nonane
CAS No:1423787-19-2
MF:C16H24N2O2
MW:276.373964309692
CID:5907809
PubChem ID:71921111
Update Time:2025-06-08

7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro4.4nonane Chemical and Physical Properties

Names and Identifiers

    • 7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro4.4nonane
    • 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
    • Z1401662394
    • EN300-26623363
    • AKOS033312980
    • 1423787-19-2
    • 7-[1-(PROP-2-YN-1-YL)PIPERIDINE-4-CARBONYL]-2-OXA-7-AZASPIRO[4.4]NONANE
    • Inchi: 1S/C16H24N2O2/c1-2-7-17-8-3-14(4-9-17)15(19)18-10-5-16(12-18)6-11-20-13-16/h1,14H,3-13H2
    • InChI Key: AAAQREUJNUXTTN-UHFFFAOYSA-N
    • SMILES: O1CCC2(C1)CN(C(C1CCN(CC#C)CC1)=O)CC2

Computed Properties

  • Exact Mass: 276.183778013g/mol
  • Monoisotopic Mass: 276.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 32.8Ų

7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro4.4nonane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26623363-0.05g
7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2-oxa-7-azaspiro[4.4]nonane
1423787-19-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro4.4nonane

Comprehensive Overview of 7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro[4.4]nonane (CAS No. 1423787-19-2)

In the realm of organic chemistry and pharmaceutical research, 7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro[4.4]nonane (CAS No. 1423787-19-2) has emerged as a compound of significant interest. This spirocyclic derivative, characterized by its unique piperidine-4-carbonyl and 2-oxa-7-azaspiro[4.4]nonane structural motifs, is increasingly studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly intrigued by its modular scaffold, which offers versatility in synthetic modifications and biological targeting.

The compound's prop-2-yn-1-yl moiety introduces an alkyne functional group, a feature widely exploited in click chemistry and bioconjugation strategies. This attribute aligns with current trends in targeted drug delivery and proteomics research, where precise molecular labeling is paramount. Recent literature highlights its utility in developing kinase inhibitors and GPCR modulators, addressing growing demand for treatments in oncology and neurological disorders.

From a synthetic perspective, the spiro[4.4]nonane core presents intriguing conformational constraints that influence receptor binding selectivity—a hot topic in structure-activity relationship (SAR) studies. Computational chemists frequently investigate such scaffolds using molecular docking simulations, as evidenced by its inclusion in virtual screening libraries for central nervous system (CNS) drug candidates.

Analytical characterization of CAS No. 1423787-19-2 typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular attention to the stereochemistry of its piperidine carbonyl junction. These methods are crucial for quality control in preclinical development, another area where this compound garners attention due to its favorable lipophilic efficiency (LipE) metrics.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of 7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro[4.4]nonane remains an active research area, reflecting the pharmaceutical industry's emphasis on green chemistry principles. Its biodegradation pathways and metabolic stability are frequently compared to analogous spirocyclic compounds in comparative molecular field analysis (CoMFA) studies.

Patent landscapes reveal growing intellectual property activity around this chemical entity, particularly in applications involving allosteric modulation and protein-protein interaction inhibition. These developments coincide with rising search trends for "spirocyclic drug candidates 2024" and "alkyne-containing bioactive molecules" across scientific databases.

In formulation science, the compound's logP value and hydrogen bond acceptor/donor count make it a subject of nanocarrier compatibility studies—a key focus area for improving oral bioavailability of challenging scaffolds. Such investigations often appear in discussions about beyond Rule of Five (bRo5) compounds, a trending topic in modern pharmacochemistry.

The crystalline form of CAS No. 1423787-19-2 has been characterized by X-ray powder diffraction (XRPD), providing critical data for polymorph screening during pharmaceutical development. These findings contribute to ongoing dialogues about solid-state chemistry optimization in drug product manufacturing.

As the scientific community continues to explore 7-1-(prop-2-yn-1-yl)piperidine-4-carbonyl-2-oxa-7-azaspiro[4.4]nonane, its role in addressing undruggable targets through innovative scaffold design becomes increasingly apparent. This aligns with persistent search queries regarding "new chemical entities in clinical trials" and "next-generation heterocyclic compounds," underscoring its relevance in contemporary research agendas.

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